molecular formula C10H13NO3 B2503893 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid CAS No. 99075-99-7

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid

Cat. No.: B2503893
CAS No.: 99075-99-7
M. Wt: 195.218
InChI Key: QQAKUTQSHWHIMV-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is an organic compound belonging to the pyridine carboxylic acid family. It is characterized by its molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a pyridine ring, along with an isobutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the alkylation of 2-hydroxy-4-pyridinecarboxylic acid with isobutyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

  • 2-Hydroxy-6-methylpyridine-4-carboxylic acid
  • 2-Hydroxy-4-pyridinecarboxylic acid
  • 6-Isobutylisonicotinic acid

Comparison: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is unique due to its isobutyl side chain, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, potentially leading to unique biological activities and chemical reactivity .

Properties

IUPAC Name

2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAKUTQSHWHIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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